Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate
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Overview
Description
Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate: is a chemical compound with the following structure:
CH3COOCH2C6H3N(CH3)F
It belongs to the class of pyridine derivatives and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound can be achieved through an optimized strategy starting from 2-fluoro-4-methylpyridine . Here are the key steps:
Hydroxyethylation: The reaction of with or yields the corresponding hydroxyethylated intermediate.
Esterification: The hydroxyethylated intermediate reacts with acetic acid to form .
Industrial Production: Industrial-scale production methods typically involve efficient and scalable processes based on the synthetic routes described above.
Chemical Reactions Analysis
Reactivity:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Oxidation of the alcohol moiety can lead to the corresponding carboxylic acid.
Hydroxyethylation: Use or with a base (e.g., potassium carbonate) in a solvent (e.g., DMF).
Esterification: Employ acetic acid and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a scaffold for designing kinase inhibitors due to its pyridine-imidazole core.
Biological Studies: Researchers explore its effects on cellular processes, including inflammation pathways.
Industry: It could find applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets, modulating cellular signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
SB203580 (1): A well-known p38α MAP kinase inhibitor.
ML3403 (2): Another pyridinylimidazole-based p38α MAP kinase inhibitor.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-6-7(5-8(12)13-2)3-4-11-9(6)10/h3-4H,5H2,1-2H3 |
InChI Key |
KRQHZSJOUXTARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)CC(=O)OC |
Origin of Product |
United States |
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